![molecular formula C12H15ClF3N3S B2618973 3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea CAS No. 721415-49-2](/img/structure/B2618973.png)
3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea is a chemical compound . It is an inhaled drug candidate for the treatment of non-small cell lung cancer .
Molecular Structure Analysis
The molecular formula of this compound is C12H15ClF3N3S . Unfortunately, the specific structural details are not available in the search results.Physical And Chemical Properties Analysis
The molecular weight of this compound is 325.78 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea has been studied for its potential applications in a variety of scientific research fields. In biochemistry, this compound has been found to inhibit the activity of certain enzymes, making it useful in the study of enzyme kinetics. In pharmacology, this compound has been shown to have potential as a drug candidate for the treatment of certain diseases, including cancer and viral infections. In toxicology, this compound has been used to study the effects of environmental toxins on biological systems.
Mechanism of Action
The mechanism of action of 3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea involves the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a variety of physiological effects. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of cancer and viral infections.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea in lab experiments is its high yield and availability. This compound is relatively easy to synthesize and is readily available for further studies. Additionally, this compound has unique properties that make it useful in a variety of research fields. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects on biological systems.
Future Directions
There are many future directions for research on 3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea. One area of research could be to further investigate the mechanism of action of this compound and its effects on biological systems. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound, particularly in the treatment of cancer and viral infections. Finally, research could be conducted to develop new analogs of this compound with improved properties for use in scientific research.
Synthesis Methods
The synthesis of 3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiourea in the presence of a base. The reaction takes place under mild conditions, and the yield of the product is high. This synthesis method has been widely used in research laboratories, and the compound is readily available for further studies.
properties
IUPAC Name |
1-amino-1-tert-butyl-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3N3S/c1-11(2,3)19(17)10(20)18-9-6-7(12(14,15)16)4-5-8(9)13/h4-6H,17H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWJBQGVERCSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=S)NC1=C(C=CC(=C1)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

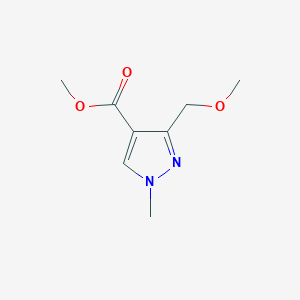
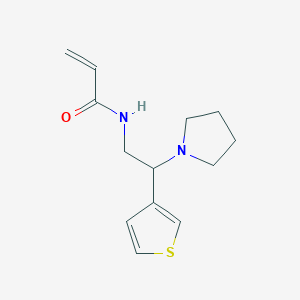
![1-(2,5-dimethoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2618893.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
amine hydrochloride](/img/structure/B2618896.png)
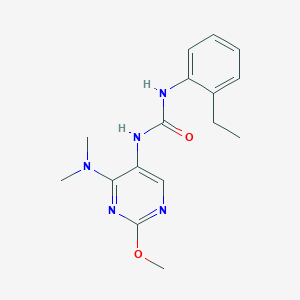
![2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2618901.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2618902.png)
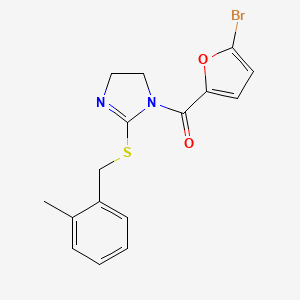

![2-(2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-5-yl)phenol](/img/structure/B2618905.png)
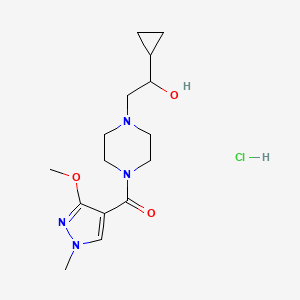
![Hexahydrobenzo[c]thiophen-4(1H)-one](/img/structure/B2618911.png)
![2,2,2-trifluoro-N-[1-(prop-2-enoyl)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B2618913.png)